Decylisononyldimethylammonium
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Overview
Description
Decylisononyldimethylammonium is a quaternary ammonium compound known for its biocidal properties. It is used in various applications, including water treatment, disinfection, and as a preservative. The compound is characterized by its low toxicity, low foaming, and effectiveness against a broad spectrum of microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Decylisononyldimethylammonium can be synthesized through the quaternization of dimethylamine with decylisononyl halides (such as chlorides, bromides, or iodides). The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale quaternization reactions in reactors designed to handle the specific reaction conditions. The process includes purification steps to remove any unreacted starting materials and by-products, ensuring the final product’s purity and effectiveness .
Chemical Reactions Analysis
Types of Reactions: Decylisononyldimethylammonium primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can react with various nucleophiles, leading to the formation of different substituted products .
Common Reagents and Conditions:
Oxidation: this compound is relatively stable and does not readily undergo oxidation under normal conditions.
Reduction: The compound is resistant to reduction due to the stability of the quaternary ammonium group.
Substitution: Common reagents include nucleophiles such as hydroxides, amines, and thiols.
Major Products: The major products formed from substitution reactions include various substituted ammonium compounds, depending on the nucleophile used .
Scientific Research Applications
Decylisononyldimethylammonium has a wide range of applications in scientific research:
Mechanism of Action
Decylisononyldimethylammonium exerts its biocidal effects by disrupting the phospholipid membranes of microorganisms. This disruption leads to the leakage of cellular contents and eventual cell death. The compound targets the cell membrane, causing structural damage and inhibiting essential cellular functions .
Comparison with Similar Compounds
Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar biocidal properties but higher toxicity.
Benzalkonium chloride: Widely used as a disinfectant and preservative, but with different alkyl chain lengths and varying effectiveness.
Cetyltrimethylammonium bromide: Used as a surfactant and disinfectant, with a longer alkyl chain compared to decylisononyldimethylammonium.
Uniqueness: this compound is unique due to its low toxicity and low foaming properties, making it suitable for applications where these characteristics are essential. Its effectiveness against a broad spectrum of microorganisms and stability in various conditions further distinguishes it from similar compounds .
Properties
CAS No. |
178963-66-1 |
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Molecular Formula |
C21H46N+ |
Molecular Weight |
312.6 g/mol |
IUPAC Name |
decyl-dimethyl-(7-methyloctyl)azanium |
InChI |
InChI=1S/C21H46N/c1-6-7-8-9-10-11-13-16-19-22(4,5)20-17-14-12-15-18-21(2)3/h21H,6-20H2,1-5H3/q+1 |
InChI Key |
KVFJJYLZPBXHHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC[N+](C)(C)CCCCCCC(C)C |
Origin of Product |
United States |
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